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3-Acetyl-6-(benzyloxy)indole

Cat. No.: B13708638
M. Wt: 265.31 g/mol
InChI Key: JSYXSHIAMPUAKV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry Relevant to 3-Acetyl-6-(benzyloxy)indole

The study of indole chemistry has a rich history, dating back to the 19th century with the investigation of the dye indigo. The indole structure itself was first isolated in 1866 by Adolf von Baeyer. The subsequent development of synthetic methods, such as the Fischer indole synthesis, opened the door to the creation of a vast array of substituted indoles. These compounds gained significant attention due to their presence in numerous natural products and biologically active molecules. The 3-position of the indole ring is particularly reactive towards electrophilic substitution, making the introduction of an acetyl group a common transformation.

Significance of the Indole Scaffold and the Benzyloxy Group in Organic Synthesis and Mechanistic Inquiry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals and natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing compounds with specific biological activities.

The benzyloxy group, on the other hand, is frequently employed in organic synthesis as a protecting group for hydroxyl functionalities. Its relative stability to a range of reaction conditions and its susceptibility to cleavage under specific, often reductive, conditions make it a valuable tool for multi-step synthetic campaigns. In the context of this compound, the benzyloxy group would serve to protect the hydroxyl group at the 6-position of the indole ring while other chemical transformations, such as the introduction of the acetyl group, are carried out.

Current Research Trajectories and Identified Knowledge Gaps for this compound

Given the lack of direct research on this compound, its current research trajectory is purely speculative. It is plausible that this compound is synthesized as a transient intermediate and used in subsequent reaction steps without being isolated and characterized in detail.

The primary knowledge gap is the complete absence of published data on its synthesis, physical and spectral properties, and any potential applications. While the synthesis of the related compound, 5-benzyloxy-3-acetylindole, has been reported to be achieved through the reaction of 5-benzyloxyindole (B140440) with N,N-dimethylacetamide and phosphorus oxychloride, a similar documented synthesis for the 6-benzyloxy isomer is not available. chemijournal.com

It is reasonable to hypothesize that this compound could be synthesized via the Friedel-Crafts acylation of 6-benzyloxyindole (B15660). The starting material, 6-benzyloxyindole, is a known compound with available data.

Table 1: Properties of 6-Benzyloxyindole

PropertyValueReference
CAS Number15903-94-3 chemicalbook.comsigmaaldrich.com
Molecular FormulaC₁₅H₁₃NO chemicalbook.comsigmaaldrich.com
Molecular Weight223.27 g/mol chemicalbook.comsigmaaldrich.com
AppearanceCrystalline solid sigmaaldrich.com
Melting Point116-119 °C chemicalbook.com

The lack of dedicated research on this compound presents an opportunity for further investigation. Detailed characterization of this compound and exploration of its reactivity could provide valuable insights for the synthesis of novel indole derivatives with potential applications in medicinal chemistry and materials science. Until such research is published, this compound remains a hypothetical, yet chemically sound, stepping stone in the vast landscape of indole chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B13708638 3-Acetyl-6-(benzyloxy)indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(6-phenylmethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H15NO2/c1-12(19)16-10-18-17-9-14(7-8-15(16)17)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3

InChI Key

JSYXSHIAMPUAKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Acetyl 6 Benzyloxy Indole

Classical and Modern Total Synthesis Approaches to the 3-Acetyl-6-(benzyloxy)indole Core

The construction of the this compound molecule can be approached in a linear fashion, where the indole (B1671886) ring is first synthesized and subsequently functionalized, or via a convergent strategy where substituted precursors are used to form the functionalized indole core in fewer steps.

The formation of the indole nucleus is a cornerstone of the synthesis. Various named reactions have been developed for this purpose, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis: This is a classical and widely used method for indole synthesis. For the direct synthesis of 3-acetylindole (B1664109) derivatives, the Fischer indole synthesis can be employed by reacting a suitable phenylhydrazine (B124118) with 2,3-butanedione (B143835) (diacetyl). The resulting 3-(2-phenylhydrazono)butan-2-one can then be heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA), to induce cyclization and afford the 3-acetylindole core. researchgate.net To obtain the 6-(benzyloxy) substitution, a (4-(benzyloxy)phenyl)hydrazine would be the required starting material.

Batcho-Leimgruber Indole Synthesis: This method offers a versatile route to substituted indoles, including those with alkoxy groups on the benzene (B151609) ring. The synthesis begins with the preparation of a substituted nitrotoluene. For the target molecule, 6-benzyloxy-2-nitrotoluene would be a key intermediate. This can be synthesized by the benzylation of 2-methyl-3-nitrophenol (B1294317) using benzyl (B1604629) chloride and a base like potassium carbonate. orgsyn.org The nitrotoluene is then reacted with a formamide (B127407) acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal) and a secondary amine (e.g., pyrrolidine) to form an enamine, which is subsequently reduced and cyclized to yield the 6-benzyloxyindole (B15660). orgsyn.org

Multicomponent Reactions (MCRs): Modern synthetic approaches increasingly favor MCRs due to their high atom economy and convergence, aligning with green chemistry principles. rsc.org An innovative two-step MCR involves an initial Ugi reaction between an aniline (B41778), glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide, followed by an acid-induced cyclization to form the indole core. rsc.org By starting with 4-(benzyloxy)aniline, this method can provide a direct route to the 6-(benzyloxy)indole scaffold under mild conditions, avoiding metal catalysts and using ethanol (B145695) as a benign solvent. rsc.orgrsc.org

Table 1: Comparison of Selected Indole Ring Formation Strategies

MethodKey PrecursorsReagents/ConditionsAdvantages
Fischer Indole Synthesis (4-(Benzyloxy)phenyl)hydrazine, 2,3-ButanedionePolyphosphoric Acid, HeatDirect formation of 3-acetylindole core
Batcho-Leimgruber Synthesis 6-Benzyloxy-2-nitrotolueneDMFDMA, Pyrrolidine, ReductionVersatile for substituted indoles
Multicomponent Reaction 4-(Benzyloxy)aniline, Glyoxal acetal, Formic acid, IsocyanideUgi reaction, then Acid cyclizationHigh atom economy, mild conditions, no metal catalyst rsc.orgrsc.org

Introduction of the Benzyloxy Moiety: The benzyloxy group is typically introduced via Williamson ether synthesis on a phenol (B47542) precursor. For instance, the synthesis of 6-benzyloxyindole can start from 6-hydroxyindole (B149900), which is then treated with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base. orgsyn.org Alternatively, as seen in the Batcho-Leimgruber approach, the benzyloxy group can be installed on an earlier precursor, such as 2-methyl-3-nitrophenol, before the indole ring is formed. orgsyn.org The benzyl group also serves as a stable protecting group for the hydroxyl functionality, which can be removed under various reductive or oxidative conditions if needed. wikipedia.orgresearchgate.net

Regioselective Introduction of the Acetyl Group: The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic substitution. The introduction of the acetyl group at this position is most commonly achieved through Friedel-Crafts acylation. researchgate.net This reaction involves treating the 6-benzyloxyindole substrate with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. A variety of catalysts can be employed to promote this transformation with high regioselectivity for the C3 position. researchgate.net Traditional Lewis acids such as aluminum chloride or tin tetrachloride are effective, though milder and more modern catalysts are now often preferred. researchgate.net

Catalytic and Stereoselective Synthesis of this compound and Related Structures

Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of the synthesis of this compound. Transition metal, organo-, and biocatalysis each provide unique advantages for key transformations.

Transition metal catalysis has revolutionized organic synthesis, particularly through C-H activation and cross-coupling reactions. These methods provide novel and more direct routes for the functionalization of the indole core.

Palladium-Catalyzed C-H Acylation: Instead of classical Friedel-Crafts conditions, the acetyl group can be introduced via a directed C-H activation/acylation reaction. While functionalization of the indole benzenoid ring (C4-C7) typically requires a directing group on the indole nitrogen, the inherent reactivity of the C3 position can be exploited. nih.govnih.gov More advanced palladium-catalyzed methods can directly acylate the C3 position of indoles. Furthermore, transition metal catalysis is instrumental in constructing the indole ring itself, for example, through intramolecular cyclizations of ortho-alkenylanilines catalyzed by cobalt(III) complexes. mdpi.com

Rhodium and Iridium Catalysis: Rhodium(III) and Iridium(III) catalysts are also effective for C-H activation. These catalysts can mediate the coupling of indoles with various partners. For the synthesis of 3-acyl indoles, a novel method utilizes an iridium-catalyzed C-H activation reaction between aromatic amidines and α-carbonylthio ylides to construct the functionalized indole ring system efficiently. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions in Indole Synthesis

Catalyst SystemReaction TypeSubstratesPurpose
Pd(OAc)₂ / Ligand C-H Arylation/AcylationIndole, Arylboronic acid / Acyl sourceC7-arylation with directing group acs.org
CpCo(III) complex Intramolecular C-H Activationortho-AlkenylanilineIndole ring formation mdpi.com
[CpIrCl₂]₂ / AgSbF₆ C-H Activation / AnnulationAromatic amidine, α-carbonylthio ylide3-Acylindole synthesis researchgate.net

Organocatalysis and biocatalysis are rapidly emerging fields that offer metal-free and highly stereoselective transformations, often under mild and environmentally benign conditions.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or squaramides, can be used to synthesize chiral precursors for indole synthesis. For example, the asymmetric Michael addition of nucleophiles to nitroolefins, catalyzed by a chiral squaramide, can generate enantiomerically enriched building blocks that can be later converted into chiral indole derivatives. nih.gov While not a direct route to this compound, these methods are crucial for accessing chiral indole alkaloids and related structures. Organocatalysts like L-prolineamide have been successfully used in the synthesis of bis(indolyl)methanes from indoles and aldehydes, demonstrating their utility in C-C bond formation at the C3 position of the indole. beilstein-journals.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. While a direct enzymatic synthesis of the target molecule is not established, biocatalysis can be applied to prepare key precursors. For instance, ketoreductases can perform asymmetric reductions of keto-functionalized indole precursors, providing access to chiral alcohols with high enantiomeric excess. acs.org Enzymes such as peroxidases have been used to catalyze the polymerization of indole monomers, indicating their ability to facilitate C-C bond formation on the indole ring. mdpi.comresearchgate.net Such biocatalytic methods are highly valuable for creating complex and chiral indole-containing molecules.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied throughout the synthesis of this compound, from the choice of starting materials to the final purification steps.

Atom Economy and Waste Prevention: Multicomponent reactions (MCRs) are exemplary in their adherence to green principles by maximizing the incorporation of atoms from reactants into the final product, thus minimizing waste. rsc.org The two-step MCR for indole synthesis is a prime example, offering high atom economy and avoiding multi-step procedures that require purification of intermediates. rsc.orgrsc.org

Use of Safer Solvents and Reagents: A key goal of green chemistry is to replace hazardous solvents and reagents. The use of water or ethanol as a solvent instead of traditional chlorinated or aromatic solvents significantly reduces environmental impact. google.com For instance, a green synthesis of indoles via the Fischer reaction has been developed using a reusable acidic ionic liquid as a catalyst in water. google.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. tandfonline.com The synthesis of indole derivatives under microwave irradiation is a well-established green technique that often leads to higher yields and cleaner reactions compared to conventional heating. tandfonline.com

Catalysis: The use of catalysts, especially those that are reusable and non-toxic, is a cornerstone of green chemistry. Nanocatalysts and reusable catalysts like yttrium triflate in ionic liquids for Friedel-Crafts acylation of indoles offer a sustainable alternative to stoichiometric and corrosive Lewis acids. researchgate.net These catalytic systems reduce waste and allow for easier product purification.

Solvent-Free and Aqueous Medium Syntheses

Generally, solvent-free acylation reactions are conducted by mixing the reactants, often with a solid catalyst, and applying energy through heating or microwave irradiation. These methods can lead to higher reaction rates, easier product isolation, and reduced waste. For the acylation of indoles, solid acid catalysts would be a potential area for exploration under solvent-free conditions.

Similarly, conducting organic reactions in water as a solvent offers significant environmental and safety benefits. The hydrophobic effect can sometimes promote organic reactions in aqueous media. However, the low solubility of starting materials like 6-(benzyloxy)indole in water presents a significant challenge. The successful application of an aqueous medium for the acylation of this substrate would likely require the use of phase-transfer catalysts or surfactants to facilitate the reaction. Currently, specific, reproducible research findings for the aqueous synthesis of this compound have not been reported in peer-reviewed literature.

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. This technology is increasingly being applied to the synthesis of heterocyclic compounds, including indole derivatives.

The application of flow chemistry to the Friedel-Crafts acylation of indoles is a promising area of research. A typical setup would involve pumping a solution of the starting material, 6-(benzyloxy)indole, and an acylating agent (such as acetic anhydride or acetyl chloride) through a heated reactor column packed with a heterogeneous catalyst. The use of a solid-supported Lewis or Brønsted acid catalyst would be advantageous as it simplifies purification, allowing for the continuous collection of the product stream. This approach can significantly reduce reaction times and improve process control compared to batch methods.

Chemical Reactivity and Transformation Pathways of 3 Acetyl 6 Benzyloxy Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus in 3-Acetyl-6-(benzyloxy)indole

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. In the indole ring, the C3 position is the most electron-rich and typically the most reactive site for electrophilic attack. However, in this compound, this position is already substituted. The regiochemical outcome of further EAS reactions is therefore dictated by the combined electronic effects of the existing substituents.

The 3-acetyl group is an electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. Conversely, the indole nitrogen and the oxygen atom of the 6-benzyloxy group are electron-donating through resonance, activating the ring. The powerful activating and ortho-, para- directing effect of the C6-alkoxy group is expected to dominate. Since the para position (C3) is blocked, electrophilic attack is directed primarily to the positions ortho to the benzyloxy group, namely C5 and C7.

While specific EAS studies on this compound are not extensively detailed, reactions on closely related structures provide insight. For instance, the Vilsmeier-Haack reaction, which involves an electrophilic halomethyleniminium salt, is a classic method for formylating or acetylating electron-rich heterocycles. ijpcbs.comwikipedia.org The synthesis of 6-benzyloxy-3-acetylindole itself can be achieved from 6-benzyloxyindole (B15660) via a Vilsmeier-Haack type acylation, demonstrating the feasibility of electrophilic attack on the pyrrole (B145914) ring of the 6-benzyloxyindole scaffold. researchgate.net For 3-substituted indoles, the Vilsmeier-Haack reaction typically occurs at the C2 position if it is unsubstituted, but the directing influence of the C6-benzyloxy group makes C5 and C7 the more probable sites of reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Electrophile Key Directing Group Predicted Position(s) of Substitution
Halogenation Br⁺, Cl⁺ 6-Benzyloxy C5, C7
Nitration NO₂⁺ 6-Benzyloxy C5, C7

Nucleophilic Reactivity and Modifications of the Acetyl Group in this compound

The acetyl group at the C3 position possesses an electrophilic carbonyl carbon, making it susceptible to a wide range of nucleophilic addition reactions, characteristic of ketones. These transformations provide a powerful avenue for elaborating the side chain of the indole core.

One of the most common modifications is the reduction of the carbonyl group. The use of hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduces the ketone to a secondary alcohol, yielding 1-(6-(benzyloxy)-1H-indol-3-yl)ethanol. rsc.org More complex biological reducing agents can achieve this with high stereoselectivity. researchgate.net

The carbonyl carbon is also a target for organometallic reagents. The addition of Grignard reagents (R-MgBr) results in the formation of a tertiary alcohol after aqueous workup. acs.orgnih.govfigshare.com This reaction significantly increases the complexity of the side chain by introducing a new carbon-carbon bond. Research has shown that the reaction of 3-acylindoles with Grignard reagents can lead to the formation of highly substituted indoline (B122111) scaffolds through a nucleophilic-type reaction pathway. acs.orgnih.gov

Furthermore, the acetyl group can participate in condensation reactions. For example, aldol-type reactions with aldehydes in the presence of a strong base like lithium diisopropylamide (LDA) can be used to form β-hydroxy ketones, further extending the C3 side chain. researchgate.net

Table 2: Nucleophilic Modifications of the 3-Acetyl Group

Reagent/Reaction Type Nucleophile Product Structure Product Class
Hydride Reduction H⁻ (from NaBH₄) -CH(OH)CH₃ Secondary Alcohol
Grignard Addition R⁻ (from R-MgBr) -C(OH)(R)CH₃ Tertiary Alcohol

Reactions Involving the Benzyloxy Protecting Group: Deprotection and Further Functionalization

The benzyloxy group serves as a robust protecting group for the C6-hydroxyl functionality. Its removal, or deprotection, unmasks the phenol (B47542), which can then be used in a variety of subsequent functionalization reactions.

The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This process is highly efficient and chemoselective, reducing the benzyl ether to toluene (B28343) and revealing the free hydroxyl group to yield 3-acetyl-6-hydroxyindole. researchgate.netchemijournal.com

Once the 6-hydroxyindole (B149900) is obtained, the phenolic hydroxyl group opens up new avenues for molecular modification. The hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. acs.org For example, a Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne allows for the formation of new carbon-carbon bonds at the C6 position, providing access to a diverse range of 6-aryl or 6-alkynyl indole derivatives. acs.org

Table 3: Deprotection and Subsequent Functionalization at the C6-Position

Step Reaction Reagents Resulting Functional Group
1. Deprotection Catalytic Hydrogenation H₂, Pd/C 6-Hydroxyl (-OH)
2. Activation Triflation Triflic Anhydride (B1165640) (Tf₂O) 6-Triflate (-OTf)
3. Functionalization Suzuki Coupling Arylboronic Acid, Pd Catalyst 6-Aryl

Oxidation and Reduction Chemistry of this compound

Beyond the specific transformations of the acetyl group, the this compound scaffold can undergo various other oxidation and reduction reactions affecting different parts of the molecule.

Oxidation: The acetyl side chain can be further oxidized under specific conditions. Using strong oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄), the methyl group of the acetyl moiety can be oxidized to a carboxylic acid, yielding the corresponding α-keto acid, 2-(6-(benzyloxy)-1H-indol-3-yl)-2-oxoacetic acid. researchgate.net Additionally, quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are widely used for the dehydrogenation of indole derivatives, which could potentially lead to the formation of unsaturated or coupled products depending on the reaction conditions. organic-chemistry.orgnih.gov

Reduction: The complete removal of the acetyl carbonyl oxygen can be achieved through deoxygenation reactions. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, effectively reduces the ketone to an alkane, converting the 3-acetyl group into a 3-ethyl group. wikipedia.organnamalaiuniversity.ac.in An alternative method that operates under basic conditions is the Wolff-Kishner reduction, which uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures to achieve the same transformation. youtube.com

The indole ring itself is also susceptible to reduction. The C2-C3 double bond can be selectively reduced to form an indoline. A powerful reagent system for this transformation is sodium borohydride (NaBH₄) in a carboxylic acid medium, such as acetic acid, which reduces the indole to the corresponding indoline derivative. mdma.chmdma.ch

Table 4: Summary of Oxidation and Reduction Reactions

Reaction Type Reagent(s) Part of Molecule Affected Product
Oxidation SeO₂ or KMnO₄ Acetyl Group α-Keto Acid
Reduction (Deoxygenation) Zn(Hg), HCl (Clemmensen) Acetyl Group 3-Ethylindole
Reduction (Deoxygenation) H₂NNH₂, KOH (Wolff-Kishner) Acetyl Group 3-Ethylindole

Cycloaddition and Rearrangement Reactions Involving the this compound Scaffold

The inherent reactivity of the C2-C3 π-bond of the indole nucleus makes it a suitable partner in cycloaddition reactions, providing a sophisticated method for constructing complex, fused-ring systems. rsc.org These reactions are valuable for building polycyclic architectures found in many natural alkaloids.

Rearrangement reactions are also known in indole chemistry, although they are more commonly observed during the synthesis of the indole core itself rather than as a transformation of a pre-formed, functionalized indole. For instance, the Wolff rearrangement of diazoketones is a known pathway to generate a 3-acetylindole (B1664109) moiety. researchgate.net

Table 5: Examples of Cycloaddition Reactions with Indole Scaffolds

Reaction Type Reaction Partner Resulting Structure Reference Principle
[3+2] Cycloaddition Acyclic α-Haloketones Fused Cyclopentanone Ring Annulation via cycloaddition researchgate.net
[3+2] Cycloaddition Ketene Dithioacetals Fused Cyclopentene Ring Synthesis of cyclopenta[b]indoles globethesis.com

Derivatization Strategies and Analogue Design Based on 3 Acetyl 6 Benzyloxy Indole

Systematic Structural Modifications of the 3-Acetyl-6-(benzyloxy)indole Core

Systematic modifications of the this compound core at the indole (B1671886) nitrogen, the phenyl ring of the benzyloxy group, and the acetyl moiety allow for a thorough exploration of the chemical space and a nuanced understanding of the structure-activity relationships.

The indole nitrogen (N1) is a common site for modification to influence the molecule's electronic properties, lipophilicity, and steric profile. Alkylation and arylation are the primary strategies for derivatization at this position.

N-Alkylation: The introduction of various alkyl groups at the N1 position can be achieved through standard alkylation reactions. These modifications can alter the compound's interaction with biological targets. For instance, in related N-substituted indole scaffolds, the introduction of a propyl group with a terminal phenoxy moiety has been shown to be a key interaction motif for Mcl-1 inhibitors nih.gov.

N-Arylation: The synthesis of N-arylindoles can be accomplished through several methods, including transition-metal-catalyzed reactions like the Buchwald-Hartwig amination and Ullmann condensation, as well as transition-metal-free approaches nih.gov. N-arylation introduces significant steric bulk and can facilitate pi-stacking interactions, which can be crucial for binding to target proteins. The choice of the aryl group and its substituents allows for fine-tuning of the electronic and steric properties of the resulting analogue.

Modifying the phenyl ring of the 6-benzyloxy group is a critical strategy for probing interactions within binding pockets of biological targets. A variety of substituents can be introduced to alter properties such as hydrogen bonding capacity, lipophilicity, and electronic character.

In a study on a related series of (7-benzyloxy-2,3-dihydro-1-pyrrolo[1,2-a]indol-1-yl)acetic acids, a range of substituents on the benzyloxy ring were explored to understand their impact on S1P1 receptor agonism. The results, summarized in the table below, highlight the sensitivity of the biological activity to the nature and position of the substituent. For instance, the introduction of an isopropoxy group at the 2-position of the benzene (B151609) ring, combined with either a trifluoromethyl group or a nitrile, was identified as a favorable modification based on lipophilic efficiency (LiPE) nih.gov.

Table 1: Structure-Activity Relationship of Substitutions on the Benzyloxy Phenyl Ring of (7-benzyloxy-2,3-dihydro-1-pyrrolo[1,2-a]indol-1-yl)acetic acid Analogues nih.gov

CompoundSubstitution on Phenyl RinghS1P1 EC50 (nM) [cAMP]Emax (%)cLogPLiPE
12 Unsubstituted1.11004.64.3
13 2-Fluoro0.91004.74.4
14 3-Fluoro0.81004.74.5
15 4-Fluoro0.51004.74.8
16 2-Chloro1.31005.14.0
17 2-Trifluoromethyl0.3985.44.7
18 1-Isopropoxy-2-(trifluoromethyl)benzene0.11006.25.2
19 2-Isopropoxybenzonitrile0.21005.35.0

These findings suggest that similar substitutions on the benzyloxy group of this compound could be a promising avenue for modulating its biological activity.

The 3-acetyl group is a key functional handle that can be readily modified to generate a diverse array of analogues. The carbonyl group and the methyl group are both amenable to various chemical transformations.

Reactions of the Carbonyl Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(6-(benzyloxy)-1H-indol-3-yl)ethanol, using reducing agents like sodium borohydride (B1222165). Further reduction can lead to the corresponding ethyl derivative, 3-ethyl-6-(benzyloxy)indole researchgate.net.

Oxidation: Oxidation of the acetyl group can yield a glyoxylic acid derivative, 2-(6-(benzyloxy)-1H-indol-3-yl)-2-oxoacetic acid researchgate.net.

Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles, such as hydrazines, to form hydrazones, which can then be used to construct heterocyclic rings.

Reactions of the Methyl Group:

Halogenation: The methyl group can be halogenated, for example, with bromine, to form a phenacyl bromide derivative. This intermediate is a versatile precursor for the synthesis of various heterocyclic systems, such as thiazoles and thiadiazoles researchgate.net.

Condensation Reactions: The acidic alpha-protons of the methyl group allow for condensation reactions with aldehydes and other electrophiles. For instance, Claisen-Schmidt condensation with an appropriate aldehyde can yield a chalcone derivative. This chalcone can then be used as a building block for the synthesis of pyrazolines, isoxazolines, and other heterocyclic compounds researchgate.net.

Synthesis of Heterocyclic Fused Systems Incorporating the this compound Framework

The this compound core can be incorporated into larger, fused heterocyclic systems to create novel chemical entities with potentially unique biological activities. This can be achieved through cyclization reactions involving either the acetyl group or other reactive positions on the indole ring.

One strategy involves the reaction of a derivatized 3-acetylindole (B1664109) with a suitable partner to construct a new ring. For example, a 3-acetyl-2-chloroindole derivative can react with a 2-aminobenzophenone in a one-step reaction to form an indolo[2,3-b]quinoline system mdpi.com. This approach highlights the potential for synthesizing complex, fused structures from appropriately functionalized this compound precursors.

Another approach is the intramolecular cyclization of a suitably substituted N1-side chain onto the C2 position of the indole ring. For instance, N-[(3-aryl)propioloyl]indoles can undergo a cascade trifluoromethylthiolation and cyclization to yield pyrrolo[1,2-a]indol-3-ones nih.gov. This demonstrates that modifications at the N1 position can be designed to facilitate the formation of fused ring systems.

The acetyl group itself is a versatile functional group for building fused rings. For example, the enaminone derived from a 3-acetyl-substituted heterocycle can react with various heterocyclic amines to form fused pyrimidine systems mdpi.com. Similarly, the reaction of a 3-acetylindole derivative with dimethylformamide-dimethylacetal (DMF-DMA) would yield an enaminone, which could then be cyclized with various reagents to form fused pyridines or pyrimidines.

Structure-Activity Relationship (SAR) Studies for this compound Analogues (Focus on in vitro binding/mechanisms)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity. These studies typically involve synthesizing a series of analogues and evaluating their in vitro binding affinities or functional activities against a specific biological target.

As previously mentioned in section 4.1.2, SAR studies on related benzyloxy-substituted indoles have provided valuable insights. The data clearly indicates that both the position and the electronic properties of substituents on the benzyloxy ring significantly influence the compound's activity nih.gov.

For N-substituted indole derivatives targeting Mcl-1, SAR studies have revealed that:

The indole core serves as a crucial scaffold.

A hydrophobic tail attached to the indole nitrogen is important for binding.

An acidic chain, often an oxyacetic acid group, is a key interacting moiety nih.gov.

These general SAR principles can guide the design of novel this compound analogues with improved biological profiles.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for rationalizing SAR data and guiding the design of new analogues.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) studies can be employed to build predictive models that correlate the biological activity of a series of compounds with their 3D structural and physicochemical properties. For a series of indole analogues, 3D-QSAR models have been successfully generated to predict their inhibitory activity against human non-pancreatic secretory phospholipase A2 msjonline.org. Such models can identify key steric and electronic features that are important for activity and can be used to predict the activity of virtual compounds before their synthesis.

Molecular Docking: Molecular docking simulations can provide insights into the binding mode of this compound analogues within the active site of a target protein. This information can help to explain observed SAR trends and guide the design of new derivatives with improved binding affinity. For example, docking studies of indole derivatives as SARS 3CLpro inhibitors have been used to understand their interactions with key amino acid residues in the active site nih.gov. For this compound analogues, docking could be used to rationalize the effects of substitutions on the benzyloxy ring or modifications to the acetyl group.

Pharmacophore Modeling: Pharmacophore models can be developed based on a set of active compounds to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to screen virtual libraries for new compounds with the desired activity. Pharmacophore modeling has been successfully applied to indole and isatin derivatives as antiamyloidogenic agents mdpi.comub.edu.

By integrating these computational approaches with synthetic chemistry and in vitro testing, the development of novel and potent analogues based on the this compound scaffold can be significantly accelerated.

Library Synthesis and High-Throughput Screening of this compound Analogues

The strategic design and synthesis of compound libraries based on a core scaffold, such as this compound, is a cornerstone of modern drug discovery. These libraries, comprising a systematic collection of structurally related analogues, are pivotal for exploring the chemical space around a lead compound and for identifying molecules with enhanced potency, selectivity, and favorable pharmacological properties. The subsequent evaluation of these libraries through high-throughput screening (HTS) allows for the rapid assessment of their biological activity against a multitude of targets.

Derivatization Strategies and Analogue Design

The this compound scaffold offers multiple points for chemical modification, enabling the generation of a diverse library of analogues. Derivatization strategies can be broadly categorized based on the reactive sites within the molecule: the 3-acetyl group, the indole nitrogen, and the aromatic ring system.

Modifications of the 3-Acetyl Group:

The ketone functionality of the 3-acetyl group is a versatile handle for a wide array of chemical transformations.

Condensation Reactions: The acetyl group can undergo condensation with various aromatic aldehydes to form chalcone-like structures. This approach has been successfully employed in the synthesis of 3-acetylindole derivatives with potential anti-inflammatory and antimicrobial activities. thepharmajournal.comresearchgate.net For instance, the reaction of 3-acetylindole with different benzaldehydes can introduce a diverse range of substituents on the side chain.

Formation of Heterocycles: The acetyl group can serve as a precursor for the synthesis of various heterocyclic rings fused to the indole core. For example, reaction with hydrazines or other binucleophiles can lead to the formation of pyrazole, isoxazole (B147169), or pyrimidine rings, which are prevalent in many biologically active compounds.

Reduction and Alkylation: The ketone can be reduced to a secondary alcohol, which can be further alkylated or acylated to introduce additional diversity.

Modifications at the Indole Nitrogen:

The N-H of the indole ring can be readily substituted to modulate the electronic properties and steric bulk of the molecule.

N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups on the indole nitrogen can significantly impact the biological activity. Standard alkylation conditions using alkyl halides and a base can be employed.

N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can also be introduced at the indole nitrogen to explore the structure-activity relationship (SAR).

Modifications of the Aromatic Ring:

While direct functionalization of the benzene portion of the indole ring can be challenging, modern cross-coupling reactions offer powerful tools for introducing substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Methodologies such as Suzuki, Heck, and Buchwald-Hartwig couplings can be utilized to introduce aryl, vinyl, or amino groups at specific positions on the indole nucleus, provided a suitable handle like a halogen is present.

Library Synthesis Methodologies

The synthesis of a library of this compound analogues can be efficiently achieved using parallel synthesis or diversity-oriented synthesis (DOS) strategies.

Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in multi-well plates. Each well contains a unique combination of building blocks, allowing for the rapid generation of a large but structurally related library.

Diversity-Oriented Synthesis (DOS): DOS aims to create a collection of structurally diverse and complex molecules from a common starting material. rsc.orgrsc.org This strategy employs branching reaction pathways to generate a wide range of molecular scaffolds, thereby exploring a larger area of chemical space. cam.ac.uk

A hypothetical parallel synthesis workflow for generating a library of this compound analogues is depicted below:

StepReactionReagents and ConditionsDiversity Introduced
1N-Alkylation of this compoundR¹-X, Base (e.g., NaH), Solvent (e.g., DMF)Various R¹ groups (alkyl, benzyl (B1604629), etc.)
2Claisen-Schmidt CondensationR²-CHO, Base (e.g., NaOH), Solvent (e.g., EtOH)Various R² groups (substituted aryls, heteroaryls)
3Heterocycle FormationH₂N-NH-R³, Acid catalyst, Solvent (e.g., EtOH), HeatVarious R³ groups on the pyrazole ring

This three-step sequence would allow for the introduction of diversity at three different points of the molecule (R¹, R², and R³), leading to a large and diverse library of final compounds.

High-Throughput Screening (HTS)

Once a library of this compound analogues has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity. HTS involves the use of automated robotic systems to test thousands of compounds against a specific biological target or in a cell-based assay. chemdiv.comchemdiv.comnih.govnih.gov

The process typically involves:

Assay Development: A robust and sensitive assay is developed to measure the activity of the compounds. This could be an enzyme inhibition assay, a receptor binding assay, or a cell viability assay, among others.

Library Screening: The compound library is screened at a single concentration to identify "hits" – compounds that show significant activity in the assay.

Hit Confirmation and Dose-Response: The activity of the initial hits is confirmed, and dose-response curves are generated to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Secondary Assays and SAR Analysis: Confirmed hits are further evaluated in secondary assays to assess their selectivity and mechanism of action. The data from the HTS campaign is used to establish a structure-activity relationship (SAR), which guides the design of the next generation of more potent and selective compounds.

A representative data table from a hypothetical HTS campaign of a library of this compound analogues against a protein kinase target is shown below.

Compound ID% Inhibition at 10 µMIC₅₀ (µM)
Parent HHH15>50
A-01 CH₃4-Cl-PhH851.2
A-02 CH₃4-MeO-PhH782.5
A-03 CH₃2-pyridylH920.8
B-01 Bn4-Cl-PhH881.0
B-02 Bn4-MeO-PhH811.8
B-03 Bn2-pyridylH950.6
C-01 CH₃4-Cl-PhCH₃753.1
C-02 CH₃4-MeO-PhCH₃684.5
C-03 CH₃2-pyridylCH₃822.0

Table 1. Hypothetical HTS Data for a Library of this compound Analogues.

Advanced Spectroscopic and Mechanistic Elucidation of 3 Acetyl 6 Benzyloxy Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 3-Acetyl-6-(benzyloxy)indole. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of the parent compound, 3-acetylindole (B1664109), characteristic signals are observed for the aromatic protons of the indole (B1671886) ring, the acetyl methyl protons, and the N-H proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. For 3-acetylindole, typical ¹H NMR signals would appear for the indole ring protons between δ 7.0 and 8.5 ppm, and the acetyl methyl protons would present as a singlet around δ 2.5 ppm. The N-H proton signal is often broad and can be found at a higher chemical shift.

For this compound, additional signals corresponding to the benzyloxy group are observed. These include a singlet for the methylene (-CH₂-) protons of the benzyl (B1604629) group and multiplets for the aromatic protons of the phenyl ring. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), can be employed to definitively assign the ¹H and ¹³C signals by correlating the chemical shifts of directly bonded protons and carbons clockss.org.

Conformational analysis can be inferred from coupling constants (J) between adjacent protons and through advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.

Table 1: Representative ¹H NMR Data for 3-Acetylindole Derivatives

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity
3-Acetylindole Acetyl CH₃ ~2.5 s
Indole N-H Variable (often broad) s
Aromatic H 7.0 - 8.5 m
This compound Acetyl CH₃ ~2.5 s
Benzyl CH₂ ~5.1 s
Aromatic H (Indole) 7.0 - 8.3 m

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. s = singlet, m = multiplet.

Definitive assignments of the ¹³C NMR spectra for indole derivatives can be achieved using two-dimensional HETCOR spectra in conjunction with homonuclear ¹H double resonance measurements clockss.org.

Single Crystal X-Ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

For indole derivatives, X-ray diffraction studies can confirm the planarity of the indole ring system and the orientation of substituents. For instance, in a study of a related triazolyl-indole derivative, single crystal X-ray analysis was crucial for confirming the S-benzylated structure and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing mdpi.com. Similarly, the crystal structure of other indole derivatives has been determined, revealing details about their molecular conformation and packing in the solid state mdpi.com.

The data obtained from X-ray diffraction, including unit cell parameters and space group, provide a fundamental understanding of the solid-state properties of the compound mdpi.com.

Table 2: Crystallographic Data for a Representative Indole Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)

Data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an illustrative example mdpi.com.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula.

Electron impact mass spectrometry (EI-MS) is often used to study the fragmentation pathways of indole derivatives. The fragmentation patterns provide valuable structural information. For 3-acetylindoles, a characteristic fragmentation involves the ejection of a methyl radical from the molecular ion, followed by the loss of a carbon monoxide molecule scirp.org. Further fragmentation can involve the loss of HCN, which is a characteristic feature in indole fragmentation scirp.org.

In the case of this compound, the mass spectrum would also show fragments corresponding to the benzyloxy group, such as a prominent peak at m/z 91 for the benzyl cation. Electrospray ionization (ESI) is a softer ionization technique that is often used for less volatile or thermally labile molecules, and it can be coupled with tandem mass spectrometry (MS/MS) to further investigate fragmentation pathways chemrxiv.org.

Table 3: Common Mass Spectral Fragments for 3-Acetylindole Derivatives

Fragment m/z Description
[M]⁺ Varies Molecular Ion
[M - CH₃]⁺ M - 15 Loss of a methyl radical
[M - CH₃ - CO]⁺ M - 43 Subsequent loss of carbon monoxide

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretch of the indole ring, the C=O stretch of the acetyl group, C-O stretching of the ether linkage, and C-H stretching and bending vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. The presence of the acetyl and benzyloxy substituents will influence the position and intensity of these absorption maxima (λmax). These electronic transitions are typically of the π → π* type.

Table 4: Typical Infrared Absorption Frequencies for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Indole) 3200-3500
C-H Stretch (Aromatic) 3000-3100
C=O Stretch (Acetyl) 1650-1690
C=C Stretch (Aromatic) 1450-1600

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogue Characterization

For chiral derivatives of this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration and studying conformational preferences in solution.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides a unique fingerprint of the molecule's stereochemistry. Density functional theory (DFT) calculations are often used in conjunction with experimental VCD to predict the spectra for different enantiomers and conformers, allowing for the assignment of the absolute configuration mdpi.comrsc.org.

ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides information about the electronic and stereochemical properties of chiral molecules polimi.itnih.gov. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. Similar to VCD, theoretical calculations of ECD spectra are instrumental in interpreting the experimental data and assigning the absolute configuration mdpi.comnih.gov.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. For chiral derivatives, chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (e.e.) researchgate.net. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for the analysis of volatile and thermally stable indole derivatives. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides structural information for each separated component. Chiral capillary gas chromatography columns can also be used for the separation of enantiomers gcms.cz.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
3-acetylindole
4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione
benzyl bromide

Mechanistic Investigations of Biological Activities of 3 Acetyl 6 Benzyloxy Indole Analogues

Enzyme Inhibition and Activation Mechanisms of 3-Acetyl-6-(benzyloxy)indole Derivatives (e.g., Kinases, Proteases)

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to inhibit enzymes such as kinases and proteases. nih.govnih.gov Derivatives of this compound are investigated for their potential to act as enzyme inhibitors, with their mechanism often involving competitive binding at the enzyme's active site.

Kinase Inhibition: Many kinase inhibitors feature an indole or azaindole core, which acts as a bioisostere for the purine (B94841) system of ATP, allowing them to compete for the ATP-binding pocket of the kinase. nih.gov For analogues of this compound, the indole nitrogen can act as a hydrogen bond donor, mimicking the interactions of the adenine (B156593) portion of ATP. The acetyl group at the 3-position and the benzyloxy group at the 6-position can be tailored to occupy specific hydrophobic pockets within the kinase active site, enhancing both potency and selectivity. nih.govnih.gov For example, oxindole (B195798) derivatives, which are structurally related, have been identified as multi-kinase inhibitors targeting receptors like VEGFR, FGFR, and PDGFR. nih.gov The development of such inhibitors often involves targeting the ATP-competitive site, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival. nih.govresearchgate.net

Protease Inhibition: Indole derivatives have also been explored as inhibitors of proteases, such as the hepatitis C virus (HCV) NS3/4A serine protease. nih.gov The mechanism of inhibition can involve the indole core making key interactions within the enzyme's active site. The design of these inhibitors focuses on placing functional groups on the indole scaffold that can form hydrogen bonds or hydrophobic interactions with critical residues in the protease's binding pocket. nih.gov While specific studies on this compound as a protease inhibitor are not detailed, the general principle involves the molecule fitting into the active site and preventing the binding and cleavage of the natural substrate. nih.govnih.gov

Receptor Binding and Ligand-Target Interactions: Biophysical Characterization (e.g., SPR, ITC)

Biophysical techniques are essential for quantitatively characterizing the binding events between small molecules like this compound analogues and their protein targets. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for this purpose.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. mdpi.com This technique can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. mdpi.comscilit.com For an indole-based inhibitor, ITC could be used to measure its direct binding to a target protein, such as a kinase or bromodomain. mdpi.com The thermodynamic data obtained from ITC offers valuable insights into the nature of the binding forces; for instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution may indicate the displacement of water molecules from the binding site. scilit.com

Surface Plasmon Resonance (SPR): SPR is another widely used label-free technique to study biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. When an analyte, such as a this compound derivative, flows over the surface and binds to the protein, the change in mass at the surface is detected. This allows for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. SPR is valuable for screening compound libraries and for detailed kinetic characterization of lead compounds.

TechniqueParameters MeasuredApplication for this compound Analogues
ITC Kd (dissociation constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Determines the complete thermodynamic signature of the binding to a target protein, guiding structure-based design by revealing the driving forces of the interaction. mdpi.comscilit.com
SPR ka (association rate), kd (dissociation rate), Kd (dissociation constant)Measures the real-time kinetics of binding and dissociation, useful for ranking compounds based on their binding affinity and residence time on the target.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Computational methods like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this compound and its analogues interact with their biological targets. walisongo.ac.id

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. walisongo.ac.id For indole derivatives, docking studies have been used to understand their binding modes within the active sites of enzymes like acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). nih.govderpharmachemica.com In these studies, the benzyloxy moiety has been shown to play a crucial role, often occupying a hydrophobic region of the active site and engaging in π-π stacking interactions with aromatic residues like tryptophan or tyrosine. nih.gov The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor, while the indole NH group can act as a hydrogen bond donor, further anchoring the ligand in the binding pocket. nih.govresearchgate.net Docking results, often expressed as a binding energy score, help in prioritizing compounds for synthesis and biological evaluation. walisongo.ac.idderpharmachemica.com

Theoretical and Computational Chemistry Studies of 3 Acetyl 6 Benzyloxy Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 3-Acetyl-6-(benzyloxy)indole. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule and predict its behavior. These calculations provide valuable information on the distribution of electrons, orbital energies, and the nature of chemical bonds within the molecule.

The reactivity of this compound is largely governed by the electronic properties of the indole (B1671886) nucleus, which is substituted with an electron-withdrawing acetyl group at the 3-position and an electron-donating benzyloxy group at the 6-position. The interplay of these substituents dictates the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, quantum mechanical analyses on similar substituted indoles have shown that the regioselectivity of electrophilic aromatic substitutions can be highly dependent on subtle electronic and steric factors. wuxiapptec.com In the case of this compound, the acetyl group is expected to deactivate the C4 and C2 positions towards electrophilic attack, while the benzyloxy group activates the C5 and C7 positions.

Calculations can quantify these effects by determining atomic charges and frontier molecular orbital (FMO) distributions. The calculated parameters, such as ionization potential, electron affinity, and chemical hardness, offer a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value (Arbitrary Units) Significance
Ionization Potential 7.8 eV Energy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity 1.2 eV Energy released upon adding an electron; indicates susceptibility to reduction.
Chemical Hardness 3.3 eV Resistance to change in electron distribution; a measure of stability.

Note: The values in this table are representative and would be determined through specific quantum chemical calculations (e.g., using DFT with a basis set like 6-31G(d,p)).

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are crucial for its biological activity and chemical reactivity. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule (conformers) and the energy barriers between them. This is particularly important for the rotatable bonds in the benzyloxy and acetyl substituents.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred orientations of the substituents and the dynamic behavior of the entire molecule in different environments (e.g., in a vacuum or in a solvent). For similar flexible molecules, MD simulations have been used to determine the preferred orientations of aromatic side groups and the conformational energies associated with bond rotations. rsc.org

The conformational analysis of this compound would likely focus on the torsion angles involving the C6-O bond of the benzyloxy group and the C3-C(O) bond of the acetyl group. The results of such an analysis would provide insights into the steric hindrance and potential intramolecular interactions, such as hydrogen bonding, that might influence the molecule's shape.

Table 2: Key Torsional Angles and Energy Barriers for this compound

Torsional Angle Stable Conformation(s) (degrees) Energy Barrier (kcal/mol)
C5-C6-O-CH2 ~0°, ~180° 2.5
C6-O-CH2-C(phenyl) ~90°, ~270° 1.8

Note: These values are hypothetical and would be obtained from potential energy surface scans and molecular dynamics simulations.

Prediction of Spectroscopic Properties Using Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model and aid in spectral assignment.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to predict the infrared spectrum. This helps in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the acetyl group and the C-O-C stretches of the benzyloxy group.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. mdpi.com This provides information about the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in the electronic excitations.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
¹H NMR Chemical Shift (ppm) of indole N-H 8.5
¹³C NMR Chemical Shift (ppm) of C=O 195
IR Vibrational Frequency (cm⁻¹) of C=O stretch 1650

Note: These are representative predicted values. Actual calculated values would depend on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity and intermolecular interactions of this compound.

The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. mdpi.comresearchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the acetyl and benzyloxy groups, indicating their susceptibility to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the indole N-H group, highlighting its role as a hydrogen bond donor.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the benzyloxy group, while the LUMO would likely be centered on the electron-withdrawing acetyl group and the indole ring.

Table 4: Frontier Molecular Orbital Properties of this compound

Parameter Value (eV) Description
E(HOMO) -6.2 Energy of the Highest Occupied Molecular Orbital.
E(LUMO) -1.5 Energy of the Lowest Unoccupied Molecular Orbital.

Note: These values are illustrative and would be derived from quantum chemical calculations.

Computational Approaches to Reaction Mechanism Elucidation for this compound Synthesis and Transformations

Computational chemistry provides a powerful means to investigate the reaction mechanisms involved in the synthesis and subsequent transformations of this compound. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For the synthesis of this compound, a common method is the Friedel-Crafts acylation of 6-(benzyloxy)indole. Computational studies can be used to model the reaction with different Lewis acid catalysts and acetylating agents to understand the regioselectivity and efficiency of the reaction. researchgate.net

Regarding transformations , computational methods can elucidate the mechanisms of various reactions, such as electrophilic substitution, nucleophilic addition to the acetyl group, or modifications of the benzyloxy group. For instance, in reactions like the Mannich reaction, computational analysis can reveal non-covalent interactions that stabilize certain transition states, thereby explaining the observed regioselectivity. wuxiapptec.com Similarly, for understanding metabolic pathways of related indole compounds, computational tools can be integrated with experimental data to identify and validate enzymatic reactions. nih.gov

By calculating the energy profiles of different reaction pathways, computational chemistry can predict the most likely products and provide insights into how to optimize reaction conditions to favor a desired outcome.

Potential Applications of 3 Acetyl 6 Benzyloxy Indole in Chemical Science and Technology Non Clinical

3-Acetyl-6-(benzyloxy)indole as a Versatile Synthetic Building Block in Organic Chemistry

This compound is a valuable intermediate in organic synthesis, primarily owing to the reactivity of the indole (B1671886) nucleus and the acetyl group at the C-3 position. The indole scaffold itself is a prominent feature in a vast number of natural products and pharmacologically active compounds, making its derivatives, such as 3-acetylindoles, crucial starting materials for the synthesis of more complex molecules. nih.govnih.govnews-medical.netmdpi.com The most reactive site on the indole ring for electrophilic substitution is the C-3 position, which is significantly more reactive than benzene (B151609). wikipedia.org

The acetyl group at the 3-position serves as a versatile handle for a variety of chemical transformations. It can undergo condensation reactions with various aldehydes and ketones to form chalcone-like structures, which are themselves precursors to a range of heterocyclic compounds. thepharmajournal.comthepharmajournal.comthepharmajournal.com For instance, 3-acetylindole (B1664109) can react with different aromatic aldehydes in the presence of a base to yield 3-(substituted phenyl)-1-(1H-indol-3-yl)-prop-2-ene-1-one derivatives. derpharmachemica.com These chalcones can then be used to construct pyrimidine, pyrazole, and isoxazole (B147169) rings. thepharmajournal.com

Furthermore, the acetyl group can be a precursor for other functional groups. For example, it can be reduced to an ethyl group or converted to an oxime, which can be further modified. The indole nitrogen can be alkylated or acylated to introduce additional diversity. The benzyloxy group at the 6-position is a common protecting group for a hydroxyl function and can be selectively removed by catalytic hydrogenation, revealing a phenol (B47542) that can be used for further functionalization.

A notable example from the literature that underscores the synthetic utility of a closely related compound is the use of 5-benzyloxyindole (B140440) in a reaction with N,N-dimethylacetamide and phosphorus oxychloride to produce 5-benzyloxy-3-acetylindole in good yield. chemijournal.com This highlights the feasibility of introducing the 3-acetyl group onto a benzyloxy-substituted indole ring. The resulting compound can then serve as a key intermediate. For instance, N-tosyl-3-acetyl(4-benzyloxy-7-bromo)indole has been utilized in the synthesis of meridianins, a class of marine alkaloids. researchgate.net

The versatility of 3-acetylindoles as synthetic building blocks is summarized in the table below, showcasing the types of reactions they can undergo and the resulting chemical entities.

Reaction Type Reactant/Reagent Product Class Reference
Aldol CondensationAromatic AldehydesIndolyl Chalcones thepharmajournal.comderpharmachemica.com
Vilsmeier-Haack ReactionPOCl₃, DMF2-chloro-3-formylindole derivatives researchgate.net
Friedel-Crafts AcylationAcyl Chlorides1,3-Diacylindoles researchgate.net
Cyclization ReactionsHydrazine (B178648) HydratePyrazole derivatives derpharmachemica.com
ReductionNaBH₄ / LiAlH₄3-Ethylindole derivatives researchgate.net
OximationHydroxylamine3-(1-(hydroxyimino)ethyl)-1H-indole researchgate.net

Applications in Materials Science: Incorporation into Polymers, Liquid Crystals, or Optoelectronic Devices

While the use of indoles in materials science is not as extensive as in medicinal chemistry, the unique electronic and photophysical properties of the indole ring have led to their investigation in various advanced materials. nih.gov The incorporation of indole moieties into polymers can enhance their thermal stability and introduce specific functionalities. nih.govacs.orgrsc.org For example, indole-based polyesters have been synthesized and shown to possess high glass transition temperatures, indicating good thermal stability. nih.govacs.org The synthesis of polymers containing aniline (B41778) and indole fragments has also been reported, with studies on their solubility, morphology, and optical properties. researchgate.net Although direct incorporation of this compound into polymers has not been widely reported, its structure suggests potential as a monomer or a functional pendant group. The acetyl and benzyloxy groups could be modified to introduce polymerizable functionalities.

In the realm of liquid crystals, the rigid, planar structure of the indole nucleus is a desirable feature. While many liquid crystals are composed of rod-shaped or disc-shaped molecules, "hockey-stick" shaped molecules containing an indole unit have been shown to exhibit liquid crystalline phases. tandfonline.comwikipedia.org The specific substitution pattern of this compound, with its extended benzyloxy group, could potentially favor the formation of such mesophases, although this remains an area for further investigation.

The most promising application in materials science for indole derivatives lies in optoelectronic devices. The indole ring is an electron-rich aromatic system that can act as an effective electron donor. sjp.ac.lk When coupled with an electron-accepting group, it can form a "push-pull" chromophore, a molecule with significant intramolecular charge transfer upon photoexcitation. nih.gov These types of molecules are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in optical communications and data storage. rsc.org The acetyl group in this compound is an electron-withdrawing group, which, in conjunction with the electron-donating indole ring, could impart such push-pull characteristics. Studies on other 3-substituted indoles have demonstrated that their optical properties, including absorption and fluorescence, can be tuned by the nature of the substituent. rsc.org

Potential Material Application Key Structural Feature of Indole Resulting Property Reference
High-Performance PolymersRigid, aromatic coreEnhanced thermal stability, high glass transition temperature nih.govacs.org
Liquid CrystalsPlanar, anisotropic shapeFormation of mesophases (e.g., nematic, smectic) tandfonline.com
Optoelectronic DevicesElectron-rich π-system (donor)Intramolecular charge transfer, nonlinear optical properties nih.govrsc.org

Use as Chemical Probes or Biological Tools for Target Validation in vitro

The intrinsic fluorescence of the indole scaffold makes its derivatives attractive candidates for the development of chemical probes and biological tools. researchgate.net Tryptophan, the only amino acid containing an indole ring, is a key contributor to the intrinsic fluorescence of proteins. This inherent emissive property can be modulated by the surrounding chemical environment and by the attachment of various functional groups to the indole ring.

While the specific use of this compound as a chemical probe is not documented, its structural features suggest potential in this area. The fluorescence properties of indole are sensitive to solvent polarity and to binding events. The acetyl and benzyloxy groups could be further functionalized with reactive moieties to create covalent probes for labeling biomolecules. Alternatively, these groups could serve as recognition elements for specific biological targets.

The development of fluorescent probes is crucial for in vitro target validation, allowing for the visualization and quantification of interactions between a small molecule and its biological target. For instance, a fluorescently labeled version of a drug candidate can be used in binding assays to determine its affinity for a target protein or to visualize its localization within a cell. Given the prevalence of the indole scaffold in bioactive molecules, a fluorescent indole derivative could serve as a versatile tool in chemical biology. nih.govnih.gov

Role in Supramolecular Chemistry: Self-Assembly and Recognition Studies

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, ordered assemblies. aip.org The indole ring is capable of participating in several types of non-covalent interactions, including hydrogen bonding (via the N-H group), π–π stacking, and cation-π interactions. aip.org These interactions can drive the self-assembly of indole-containing molecules into well-defined supramolecular structures.

Studies on indole-2-carboxylic acid have shown that it can self-assemble on surfaces to form ordered lamellar structures driven by hydrogen bonding between the carboxylic acid groups and interactions with the substrate. aip.org this compound possesses functional groups that could facilitate similar self-assembly processes. The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. The aromatic rings of the indole and the benzyloxy group provide surfaces for π–π stacking interactions.

The modular assembly of indole-fused heterocycles through multicomponent reactions highlights the utility of the indole scaffold in constructing complex molecular architectures. nih.govnih.gov The ability of indole derivatives to form ordered structures makes them interesting candidates for the development of new materials with applications in areas such as molecular electronics and sensing. Furthermore, the specific recognition of anions by indolocarbazole-based receptors demonstrates the potential of indole-containing macrocycles in molecular recognition.

Development of Novel Analytical Reagents or Chemo-sensors Based on this compound

The photophysical properties of the indole nucleus make it an excellent platform for the development of fluorescent chemo-sensors. researchgate.netbohrium.com Indole-based sensors have been developed for the detection of a variety of analytes, particularly metal ions. researchgate.netbohrium.comresearchgate.net The sensing mechanism often involves the coordination of the analyte to the indole derivative, which leads to a change in its fluorescence emission, such as quenching or enhancement. researchgate.net

The structure of this compound contains potential coordination sites for metal ions, including the indole nitrogen, the carbonyl oxygen of the acetyl group, and the ether oxygen of the benzyloxy group. The chelation of a metal ion by these groups would likely perturb the electronic structure of the indole ring, resulting in a measurable change in its fluorescence properties. For example, an indole-based fluorescent chemo-sensor, IH-Sal, has been successfully used to detect Zn²⁺ ions in aqueous media and even in zebrafish. mdpi.com Another study reported on an indole-derived chemo-sensor for the selective detection of Cu²⁺ ions. sjp.ac.lk

The development of selective and sensitive chemo-sensors is a significant area of research in analytical chemistry, with applications in environmental monitoring, industrial process control, and biomedical diagnostics. The versatility of the indole scaffold allows for the tuning of its sensing properties by modifying the substituents on the ring. bohrium.com Therefore, this compound could serve as a starting point for the design and synthesis of new analytical reagents for the detection of specific analytes.

Analyte Class Sensing Principle Observable Change Reference
Metal Cations (e.g., Zn²⁺, Cu²⁺)Chelation/CoordinationFluorescence Enhancement/Quenching, Color Change sjp.ac.lkbohrium.commdpi.com
Anions (e.g., F⁻, CN⁻)Hydrogen BondingFluorescence or Colorimetric Change researchgate.net

Future Perspectives and Emerging Research Directions for 3 Acetyl 6 Benzyloxy Indole

Unexplored Synthetic Routes and Green Methodologies

The synthesis of 3-acetylindoles has traditionally relied on methods like Friedel-Crafts acetylation. researchgate.net However, future research could focus on developing more efficient, sustainable, and novel synthetic pathways for 3-Acetyl-6-(benzyloxy)indole.

Unexplored Synthetic Routes: Future synthetic explorations could involve transition-metal catalyzed C-H activation/acetylation at the C3 position of the 6-(benzyloxy)indole precursor. This approach offers a more atom-economical alternative to classical methods. Another avenue is the exploration of one-pot multi-component reactions to construct the substituted indole (B1671886) ring and install the acetyl group in a single, efficient sequence.

Green Methodologies: The principles of green chemistry are increasingly important in chemical synthesis. For this compound, this could involve:

Catalytic Approaches: Utilizing reusable solid acid catalysts instead of stoichiometric Lewis acids in Friedel-Crafts type reactions to minimize waste.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or deep eutectic solvents.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scalability.

Methodology Traditional Approach Potential Green Alternative Key Advantages
Catalysis Stoichiometric Lewis acids (e.g., AlCl3)Reusable solid acid catalysts (e.g., zeolites)Reduced waste, catalyst recyclability
Solvents Volatile organic compounds (VOCs)Ionic liquids, water, or solvent-free conditionsReduced environmental impact, improved safety
Energy Input Conventional heating (oil baths)Microwave irradiation, ultrasonic energyFaster reaction times, lower energy use
Process Batch synthesisContinuous flow chemistryEnhanced safety, scalability, and control

Design of Novel Analogues with Enhanced Mechanistic Specificity

This compound serves as a valuable starting point for the design of new molecules with potentially improved biological activity and more specific mechanisms of action. nih.govresearchgate.net The core structure offers several points for modification.

Structural Modification Strategies:

Manipulation of the Benzyloxy Group: Replacing the benzyl (B1604629) group with other substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to biological targets.

Modification of the Acetyl Group: The acetyl group can be elaborated into more complex side chains, such as longer alkyl chains, heterocycles, or other functional groups, to explore structure-activity relationships (SAR). For instance, condensation reactions at the acetyl group can lead to the formation of enaminones or chalcone-like structures, which are known pharmacophores.

Substitution on the Indole Ring: Introducing additional substituents at other positions of the indole nucleus could further refine the pharmacological profile.

The goal of these modifications would be to create analogues with enhanced specificity for a particular biological target, thereby increasing efficacy and reducing potential off-target effects.

Modification Site Potential Modification Desired Outcome Example Analogue Class
6-Benzyloxy Group Substituted benzyls, other alkoxy groupsModulate electronics and solubilityAryl ether analogues
3-Acetyl Group Conversion to oximes, hydrazones, pyrazolesIntroduce new interaction pointsHeterocyclic indole derivatives
Indole Nitrogen (N1) Alkylation or arylationAlter lipophilicity and metabolic stabilityN-Substituted indoles
Other Indole Positions Halogenation, nitrationFine-tune steric and electronic propertiesPoly-substituted indoles

Integration of this compound into Interdisciplinary Research

The versatile structure of this compound makes it a candidate for application in various scientific fields beyond traditional medicinal chemistry.

Chemical Biology: The compound and its future analogues could be developed into chemical probes to study biological pathways. By attaching fluorescent tags or biotin labels, these molecules could be used to identify and isolate protein targets, helping to elucidate their mechanism of action.

Materials Science: Indole derivatives have been investigated for their optical and electronic properties. Research could explore the potential of this compound and its polymers in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Pharmacology and Drug Discovery: As a scaffold, this compound is a prime candidate for screening against a wide array of biological targets. Given the known activities of indole alkaloids, including anticancer, antiviral, and anti-inflammatory properties, it could be the starting point for developing new therapeutic agents. nih.govresearchgate.net The 3-acetyl group, in particular, serves as a key synthetic handle for creating diverse libraries of compounds for high-throughput screening.

Challenges and Opportunities in this compound Research

Despite its potential, the exploration of this compound is not without its challenges.

Challenges:

Synthetic Complexity: Multi-step syntheses can be inefficient and low-yielding. Developing robust and scalable synthetic routes is a primary hurdle.

Metabolic Instability: The benzyloxy group may be susceptible to metabolic cleavage in vivo, which could affect the compound's pharmacokinetic profile.

Limited Biological Data: There is currently a lack of extensive biological data specifically for this compound, requiring significant initial screening efforts to identify promising activities.

Opportunities:

Scaffold for Drug Discovery: The indole core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This presents a significant opportunity for discovering new drugs for various diseases.

Platform for Methodology Development: The synthesis of this molecule and its analogues can serve as a platform for developing and showcasing new, greener, and more efficient synthetic methodologies.

Source of Novel Bioactive Compounds: The inherent biological potential of 3-substituted indoles suggests that derivatives of this compound could lead to the discovery of novel bioactive agents with unique mechanisms of action. nih.govresearchgate.net

Q & A

Q. Critical Considerations :

  • Use of regioselective catalysts (e.g., Pd/C) for hydrogenation.
  • Monitoring reaction progress via TLC or HPLC to confirm intermediate formation.

Advanced: How can researchers prevent debenzylation during catalytic hydrogenation of intermediates in the synthesis of this compound?

Answer:
Debenzylation is a common side reaction during hydrogenation. Strategies to suppress it include:

  • Additives : Incorporation of 10 mol% Ni(NO3)₂·6H₂O, Fe(OAc)₂, or Co(acac)₂ reduces debenzylation by stabilizing the benzyl ether group .
  • Catalyst selection : Rh/C or Pd/C with controlled H₂ pressure (e.g., 30–50 psi) balances reactivity and selectivity .
  • Temperature control : Lower temperatures (e.g., 25–40°C) slow down undesired cleavage.

Q. Design Implications :

  • Targeted substitution : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance reactivity .
  • Biological activity : Bulky groups improve lipid solubility, enhancing membrane permeability in anticancer agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.